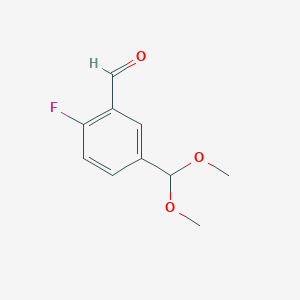
5-(Dimethoxymethyl)-2-fluorobenzaldehyde
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis methods for “5-(Dimethoxymethyl)-2-fluorobenzaldehyde” are not available, similar compounds, such as dimethoxymethane, can be manufactured by oxidation of methanol or by the reaction of formaldehyde with methanol . Another compound, 1,5-Naphthyridines, has been synthesized through various strategies including reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Molecular Structure Analysis
The molecular structure of “this compound” would likely be complex due to the presence of multiple functional groups. For example, dimethoxymethane, a related compound, has a preference toward the gauche conformation with respect to each of the C–O bonds .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. For example, dimethoxymethane is a colorless flammable liquid with a low boiling point, low viscosity, and excellent dissolving power .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
5-(Dimethoxymethyl)-2-fluorobenzaldehyde, when modified as a gem diether nucleoside, has shown significant antiviral activity against orthopoxvirus infections, specifically vaccinia and cowpox viruses. The introduction of hydrophilic moieties to the 5-position side chain of pyrimidine nucleosides, yielding compounds like 5-(dimethoxymethyl)-2'-deoxyuridine, enhances their antiviral properties. This activity is not attributed to decomposition into 5-formyl-2'-deoxyuridine, which lacks anti-orthopoxvirus activity. The stability of these compounds in vitro, with a decomposition half-life of over 15 days, highlights their potential as therapeutic agents against orthopoxvirus infections (Fan et al., 2006).
Synthesis and Reactivity
The base-catalyzed cyclocondensation of 2,6-dihalobenzaldehydes, including 2,6-difluorobenzaldehyde and its derivatives, with ethyl cyanoacetate and thiourea leads to the formation of cis- and trans-5,6-dihydro-2-thiouracil derivatives. These compounds exhibit resistance to atmospheric oxidation, even at high temperatures, showcasing their stability and potential for further chemical manipulation and application in various fields (Al-Omar et al., 2010).
Structural Analysis
In another study, ethyl 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-benzopyran-3-carboxylate was synthesized using 4-fluorobenzaldehyde, showcasing the compound's utility in forming complex structures with potential biological activity. The analysis of the pyran ring's boat conformation and the fused six-membered ring's distorted boat conformation provides insights into the structural aspects that could influence its reactivity and interaction with biological targets (Shi et al., 2003).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(dimethoxymethyl)-2-fluorobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-13-10(14-2)7-3-4-9(11)8(5-7)6-12/h3-6,10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOACLZSTLHQPNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC(=C(C=C1)F)C=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B3126401.png)
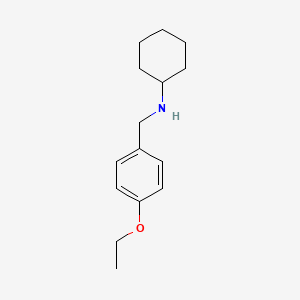
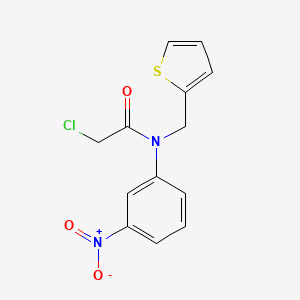
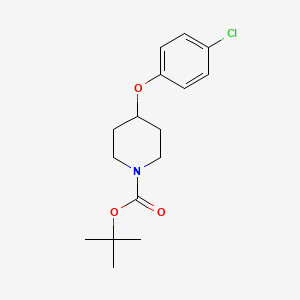




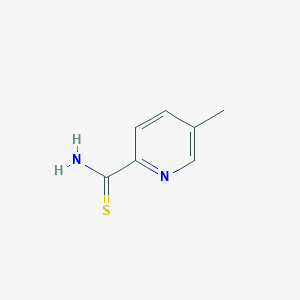

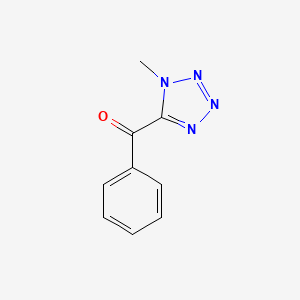
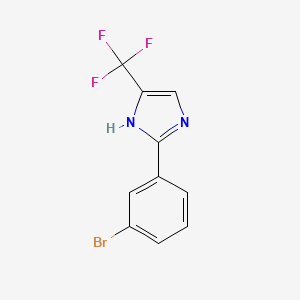
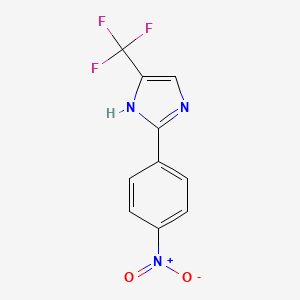
![Benzonitrile, 4-[5-(trifluoromethyl)-1H-imidazol-2-yl]-](/img/structure/B3126509.png)
